molecular formula C12H18Cl2N4S B6607473 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride CAS No. 2839139-83-0

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride

Cat. No.: B6607473
CAS No.: 2839139-83-0
M. Wt: 321.3 g/mol
InChI Key: SQVGYBILVWGVPL-UHFFFAOYSA-N
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Description

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride, also known as 6-MTPPD, is an organic compound of the thienopyrimidine family. It is a white to off-white crystalline powder that is insoluble in water. 6-MTPPD has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological research, and pharmacological studies.

Scientific Research Applications

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological research, and pharmacological studies. In drug synthesis, this compound has been used as a starting material for the synthesis of a variety of drugs, including anticonvulsants, antihistamines, and antibiotics. In biochemical and physiological research, this compound has been used to study the effects of drugs on the human body. In pharmacological studies, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their effects on the nervous system.

Mechanism of Action

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride is believed to act as an agonist at serotonin receptors. Specifically, it is thought to act as an agonist at 5-HT1A and 5-HT2A receptors. This is believed to be the mechanism by which this compound exerts its effects on the human body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the human body. In particular, this compound has been shown to have anticonvulsant, antihistamine, and antibiotic effects. It has also been shown to have analgesic, anxiolytic, and sedative effects.

Advantages and Limitations for Lab Experiments

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and is stable at temperatures up to 100°C. Additionally, it is insoluble in water and has a low toxicity profile. However, this compound also has some limitations. It is not soluble in many organic solvents, making it difficult to work with in some laboratory experiments. Additionally, it is not very soluble in aqueous solutions, making it difficult to work with in other laboratory experiments.

Future Directions

Despite its current scientific research applications, 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride has potential for many more applications in the future. For example, this compound could be used in the development of new drugs, such as anticonvulsants, antihistamines, and antibiotics. Additionally, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their effects on the nervous system. Additionally, this compound could be used to study the biochemical and physiological effects of drugs on the human body. Finally, this compound could be used to develop new laboratory techniques for drug synthesis and analysis.

Synthesis Methods

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride is synthesized from 6-methylthieno[2,3-d]pyrimidine and piperidine-4-amine. The reaction is initiated by the addition of 6-methylthieno[2,3-d]pyrimidine and piperidine-4-amine in an aprotic solvent, such as dimethylformamide, at a temperature of 80-100°C. The reaction is then quenched with aqueous hydrochloric acid to yield this compound as a white to off-white crystalline powder.

Properties

IUPAC Name

1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S.2ClH/c1-8-6-10-11(14-7-15-12(10)17-8)16-4-2-9(13)3-5-16;;/h6-7,9H,2-5,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVGYBILVWGVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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